An In-Depth Technical Guide to D-Homophenylalanine tert-Butyl Ester: A Chiral Building Block for Advanced Peptide Synthesis
An In-Depth Technical Guide to D-Homophenylalanine tert-Butyl Ester: A Chiral Building Block for Advanced Peptide Synthesis
This guide provides an in-depth technical overview of D-Homophenylalanine tert-butyl ester, a specialized amino acid derivative crucial for researchers, scientists, and professionals in drug development and peptide chemistry. We will move beyond simple descriptions to explore the causality behind its application, its synthesis, and the validation of its use in experimental settings.
Introduction: The Strategic Importance of a Modified Amino Acid
D-Homophenylalanine tert-butyl ester is a synthetic derivative of the non-proteinogenic amino acid D-homophenylalanine. Its structure is distinguished by two key modifications from standard phenylalanine: an additional methylene group in its side chain (the "homo" designation) and the D-enantiomeric configuration. The carboxylic acid functional group is protected as a tert-butyl ester.
This combination of features makes it a valuable building block in peptide synthesis. The D-configuration and the extended side chain are strategically employed to design peptides with enhanced stability against enzymatic degradation and to induce specific secondary structures. The tert-butyl ester serves as a robust protecting group for the C-terminus, preventing its participation in unwanted side reactions during the stepwise assembly of a peptide chain.
Physicochemical and Handling Characteristics
A precise understanding of the compound's properties is fundamental for its effective use in the laboratory. The data below is compiled for the hydrochloride (HCl) salt form, which is a common and stable variant for handling and storage.
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-amino-4-phenylbutanoic acid tert-butyl ester hydrochloride | [1] |
| Synonyms | D-Homophenylalanine t-butyl ester HCl, H-D-HoPhe-OtBu HCl | [1] |
| CAS Number | 130316-46-0 (for the L-form hydrochloride) | [2][3][4] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [2] |
| Molecular Weight | 271.78 g/mol | [2] |
| Appearance | White powder or solid | [5] |
| Purity | Typically ≥99% (HPLC) | [5] |
| Storage Conditions | Sealed in a dry environment, room temperature or refrigerated (2-8°C).[2] |
Safety Profile
Based on GHS classifications for structurally similar compounds, D-Homophenylalanine tert-butyl ester should be handled with care.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][6]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[7][8] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.[4][7]
Synthesis and Chiral Integrity
The synthesis of D-Homophenylalanine tert-butyl ester is a critical process where maintaining the stereochemical integrity of the chiral center is paramount. The most common strategy involves the acid-catalyzed esterification of D-homophenylalanine.
Causality of the Synthetic Route: The tert-butyl ester is typically formed by reacting the amino acid with isobutylene in the presence of a strong acid catalyst.[9] This method is advantageous because it proceeds under conditions that minimize racemization of the sensitive α-carbon. The amino group is often protected beforehand (e.g., with a Boc group) and deprotected later, or the reaction is performed on the amino acid salt.[9][10]
The diagram below illustrates a generalized workflow for this chemical transformation.
Caption: Generalized workflow for the synthesis of D-Homophenylalanine tert-butyl ester.
Core Application: A Tool for Peptide Synthesis
The primary utility of this compound is in peptide synthesis, where the tert-butyl ester functions as a C-terminal protecting group.[11]
The Role of the tert-Butyl Ester (-OtBu) Group
In the stepwise construction of a peptide, the carboxylic acid of the first amino acid must be masked to prevent it from reacting during the activation and coupling of the second amino acid. The -OtBu group provides this protection.
Why this choice?
-
Stability: The tert-butyl ester is highly stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the N-terminus, which is a standard procedure in solid-phase peptide synthesis (SPPS).[12]
-
Orthogonality: It can be removed under conditions that do not affect most other protecting groups. This cleavage is achieved with strong acids, typically as part of the final cleavage cocktail that releases the synthesized peptide from its solid support resin.[12][13]
The diagram below outlines the role of D-Homophenylalanine tert-butyl ester in the initial stage of a solid-phase peptide synthesis workflow.
Caption: Incorporation of the first amino acid in Solid-Phase Peptide Synthesis (SPPS).
Self-Validating Experimental Protocol: Coupling in SPPS
This protocol describes the manual coupling of the subsequent amino acid to a resin-bound D-homophenylalanine. The system is self-validating through the inclusion of a colorimetric test to confirm reaction completion.
Objective: To couple Fmoc-L-Alanine to a resin where D-homophenylalanine is the C-terminal residue.
Materials:
-
H₂N-D-HoPhe-Wang Resin (pre-loaded)
-
Fmoc-L-Alanine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Kaiser Test Kit (Ninhydrin solutions)
Methodology:
-
Resin Swelling: Place the H₂N-D-HoPhe-Wang resin in a reaction vessel. Wash and swell the resin with DMF (3x) for 10 minutes each time. This exposes the reactive sites.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Alanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the solution to pre-activate for 2-5 minutes. The solution will typically turn yellow. Causality: HBTU converts the carboxylic acid of the incoming amino acid into an active ester, making it highly susceptible to nucleophilic attack by the free amine on the resin.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.
-
Validation - Kaiser Test: After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
Positive Result (Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. Continue the reaction for another hour and re-test.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free amines, confirming the successful formation of the peptide bond. This step validates the completion of the coupling.
-
-
Washing: Once the Kaiser test is negative, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove all residual reagents and by-products. The resin is now ready for the deprotection of the Fmoc group to allow for the next coupling cycle.
Conclusion
D-Homophenylalanine tert-butyl ester is more than a mere reagent; it is a strategic tool for molecular design. Its D-configuration and extended side chain offer a pathway to create peptides with enhanced proteolytic stability and unique conformational properties, which are highly desirable traits in therapeutic peptide development. The tert-butyl ester provides robust and reliable protection of the C-terminus, integrating seamlessly into established Fmoc-based solid-phase synthesis workflows. The ability to control and validate each step of its incorporation, as outlined in the provided protocol, underscores the precision and reliability it brings to the synthesis of complex and novel peptide structures.
References
-
PubChem. (n.d.). D-Homophenylalanine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). Boc-D-phenylalanine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Chem-Impex. (n.d.). 4-tert-Butyl-D-β-homophenylalanine hydrochloride. Retrieved January 26, 2026, from [Link]
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Chem-Impex. (n.d.). D-Alanine tert-butyl ester hydrochloride. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). D-Alanine tert-butyl ester hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.
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Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]
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Supplementary Information. (n.d.). General procedure for the synthesis of N-protected amino acid t-butyl ester. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2025). Synthesis and evaluation of L-phenylalanine ester-based chiral ionic liquids for GC stationary phase ability. Retrieved January 26, 2026, from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 26, 2026, from [Link]
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Liu, Z., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
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National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Retrieved January 26, 2026, from [Link]
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The Royal Society of Chemistry. (2013). Novel Preparation of Chiral α-Amino Acids Using the Mitsunobu-Tsunoda Reaction. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2025). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Retrieved January 26, 2026, from [Link]
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